
オランチアミド
概要
説明
オランティアミドは、自然に存在するジペプチド化合物であり、その多様な生物活性により注目を集めています。 主に、コショウ科の植物であるPiper aurantiacumや、Aspergillus penicilloidesなどの糸状菌などの様々な自然源から単離されます 。 オランティアミドとその誘導体であるオランティアミド酢酸は、抗炎症作用、抗酸化作用、抗がん作用などの幅広い薬理作用を示します .
科学的研究の応用
Neurodegenerative Diseases
Aurantiamide has been investigated for its potential in treating Alzheimer's disease. In a study involving APP/PS1 mice:
- Dosage : Administered at 10 mg/kg and 20 mg/kg.
- Effects : Significant improvement in cognitive function was observed through the Morris Water Maze test, alongside a reduction in central inflammation markers .
Inflammatory Conditions
Research indicates that Aurantiamide can ameliorate lung inflammation:
- Study Findings : Pretreatment with Aurantiamide acetate significantly reduced lung pathological changes and inflammatory markers .
- Mechanism : The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by excessive inflammation.
Cancer Treatment
Aurantiamide acetate has demonstrated antitumor activity:
- In Vitro Studies : Studies have shown that it inhibits cancer cell growth by inducing apoptosis in various cancer cell lines .
- Targets : It has been identified as an inhibitor of cathepsin K (CTSK) and matrix metalloproteinase 9 (MMP9), which are involved in tumor progression and metastasis .
Data Tables
Case Study 1: Alzheimer's Disease
In a controlled study, APP/PS1 mice treated with Aurantiamide showed significant improvements in cognitive tests compared to untreated controls. This effect was attributed to reduced neuroinflammation and enhanced microglial function.
Case Study 2: Lung Inflammation
Aurantiamide acetate was administered to models of lung inflammation, leading to a marked decrease in inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory diseases.
作用機序
オランティアミドは、様々な分子標的と経路を通じてその効果を発揮します:
システインプロテアーゼの阻害: オランティアミドは、炎症プロセスに関与するカテプシンLやBなどの酵素を阻害します.
NLRP3インフラマソームの抑制: オランティアミドはNLRP3インフラマソームを標的にし、アルツハイマー病モデルにおける神経炎症を軽減し、認知機能を改善します.
一酸化窒素合成酵素の発現の増強: オランティアミドは、内皮一酸化窒素合成酵素の発現を増強し、血管機能を改善します.
生化学分析
Biochemical Properties
Aurantiamide plays a significant role in biochemical reactions. It interacts with endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in vascular homeostasis . The nature of these interactions involves the modulation of eNOS expression and activity .
Cellular Effects
Aurantiamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating eNOS expression, which in turn affects vascular fluidity and the production of reactive oxygen and nitrogen species (ROS/RNS) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Aurantiamide exerts its effects through binding interactions with biomolecules such as eNOS, leading to changes in enzyme activity and gene expression . This results in decreased ROS/RNS production and improved endothelial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurantiamide have been observed over time. It has been shown to improve endothelium-mediated relaxation and decrease renovascular ROS/RNS production in hypertensive rats . Long-term effects on cellular function have also been observed, including increased eNOS protein expression in aorta and human umbilical vein endothelial cells (HUVEC) at non-toxic doses .
Dosage Effects in Animal Models
In animal models, the effects of Aurantiamide vary with different dosages. For instance, in a rat model of renovascular arterial hypertension, Aurantiamide treatment significantly decreased mean blood pressure . No toxic or adverse effects were reported at the administered doses .
Metabolic Pathways
Aurantiamide is involved in the nitric oxide signaling pathway, where it interacts with eNOS . This interaction can affect metabolic flux and metabolite levels, particularly those related to nitric oxide production .
Transport and Distribution
Its effects on eNOS expression suggest that it may interact with cellular transporters or binding proteins .
Subcellular Localization
Given its interaction with eNOS, it is plausible that Aurantiamide may be localized to areas of the cell where eNOS is present .
準備方法
合成経路と反応条件: オランティアミドは、フェノール性化合物とニコチンアミンの酸化およびエステル化を含む化学反応によって合成できます 。 合成には通常、無水酢酸、ピリジン、水素化ホウ素ナトリウムなどの試薬を使用します 。 望ましい生成物を高純度かつ高収率で得るためには、反応条件を慎重に制御する必要があります。
工業的生産方法: オランティアミドの工業的生産には、通常、Aspergillus penicilloidesなどの微生物を用いた発酵プロセスが含まれます 。 発酵液を処理してオランティアミド酢酸を分離精製し、さらに修飾してオランティアミドを得ることができます .
3. 化学反応解析
反応の種類: オランティアミドは、酸化、還元、置換反応などの様々な化学反応を起こします 。 これらの反応は、化合物を修飾して生物活性を高めたり、特定の性質を持つ誘導体を生成したりするために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが一般的な還元剤です。
主な生成物: これらの反応から生成される主な生成物には、オランティアミド酢酸や、薬理活性を高めた他の誘導体があります .
化学反応の分析
Types of Reactions: Aurantiamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride and pyridine are often used for esterification reactions.
Major Products: The major products formed from these reactions include aurantiamide acetate and other derivatives that exhibit enhanced pharmacological activities .
類似化合物との比較
オランティアミドは、他のジペプチド化合物と共通点がありますが、それを際立たせる独自の性質も持ち合わせています:
類似化合物:
ピペリン: ブラックペッパーに含まれ、抗炎症作用と抗酸化作用を示します.
ピペシド: ペッパーに含まれる別の化合物で、同様の薬理作用を示します.
N-ベンゾイルチラミンメチルエーテル: 抗増殖活性を示すアミドアルカロイド.
独自性:
- オランティアミドは、特定のシステインプロテアーゼを阻害する能力と、NLRP3インフラマソームの抑制における役割において、他の類似化合物とは一線を画しています .
- 抗炎症作用、抗酸化作用、抗がん作用など、その多様な生物活性は、他のジペプチドと差別化されています .
結論として、オランティアミドは、その多様な生物活性と潜在的な治療用途により、注目を集めている化合物です。 その独特の化学的性質と作用機序は、様々な科学分野における研究の対象として貴重な存在となっています。
生物活性
Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of aurantiamide, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Pharmacokinetics and Biodistribution
A study on the pharmacokinetics of aurantiamide and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .
Anti-Inflammatory Properties
Mechanism of Action:
Aurantiamide has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, aurantiamide was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .
Cytokine Modulation:
In another investigation, aurantiamide acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Aurantiamide acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .
Table 1: Summary of Aurantiamide's Anticancer Effects
Cell Line | Concentration Range (μM) | Effect on Cell Viability | Mechanism |
---|---|---|---|
U87 | 0-100 | Significant reduction | Autophagic flux blockage |
U251 | 0-100 | Significant reduction | Mitochondrial dysfunction |
Neuroprotective Effects
Recent studies have highlighted aurantiamide's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .
Case Studies
-
Study on Cognitive Function Improvement:
- Objective: To assess the impact of aurantiamide on cognitive decline in Alzheimer's disease models.
- Findings: Aurantiamide treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
-
Lung Inflammation Model:
- Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
- Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.
特性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKECXWDNCRTM-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893261 | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58115-31-4 | |
Record name | N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of aurantiamide acetate?
A1: Aurantiamide acetate exhibits a range of biological activities, including:
- Anticancer activity: Studies have demonstrated its ability to inhibit the growth of malignant gliomas [], possibly by blocking autophagic flux.
- Anti-inflammatory activity: It has shown efficacy in reducing inflammation in models of lipopolysaccharide-induced acute lung injury [], potentially through modulation of the NF-κB and PI3K/AKT signaling pathways.
- Antinociceptive activity: Aurantiamide acetate has demonstrated pain-reducing effects. []
Q2: How does aurantiamide acetate exert its anticancer effects?
A2: Research suggests that aurantiamide acetate might suppress the growth of malignant gliomas by inhibiting autophagic flux []. This process involves the degradation and recycling of cellular components. By disrupting this process, aurantiamide acetate could potentially induce cell death in cancer cells.
Q3: Does aurantiamide acetate interact with specific molecular targets?
A3: Yes, aurantiamide acetate has been identified as a selective inhibitor of cathepsin L [, ], a lysosomal cysteine protease involved in various physiological and pathological processes.
Q4: What is the role of NLRP3 inflammasome in aurantiamide's activity?
A4: Research indicates that aurantiamide can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation []. This suggests a potential mechanism for its anti-inflammatory effects.
Q5: How does aurantiamide affect microglial cells?
A5: Studies have shown that aurantiamide can promote the M2 polarization of microglial cells [], which are immune cells in the brain. M2 polarization is associated with anti-inflammatory effects and tissue repair, suggesting a potential role for aurantiamide in neurodegenerative diseases.
Q6: What is the molecular formula and weight of aurantiamide acetate?
A6: The molecular formula of aurantiamide acetate is C29H32N2O5, and its molecular weight is 488.58 g/mol. []
Q7: What spectroscopic techniques are used to characterize aurantiamide acetate?
A7: Various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and MS, are commonly employed to elucidate the structure of aurantiamide acetate. [, , , ] These techniques provide valuable information about the compound's connectivity, stereochemistry, and molecular weight.
Q8: What is the absolute configuration of aurantiamide acetate from marine organisms?
A8: The absolute configuration of aurantiamide acetate isolated from the marine red alga Caloglossa leprieurii has been determined as 4S,7S. []
Q9: How do structural modifications of aurantiamide acetate affect its biological activity?
A9: Modifications to the N-terminal substitution and the amino acid residue of aurantiamide acetate have been explored to assess their impact on analgesic and anti-inflammatory activity []. These studies have identified pentapeptides and tricosamers as promising derivatives with enhanced potency compared to the parent compound.
Q10: Have any hybrid molecules incorporating aurantiamide acetate been developed?
A10: Yes, researchers have synthesized hybrid molecules combining aurantiamide acetate with isopropylated genipin, aiming to enhance its anti-inflammatory properties. These hybrids have shown promising results in inhibiting TNF-α secretion and reducing NO production, potentially through the modulation of NF-κB and MAPK signaling pathways [].
Q11: What is known about the pharmacokinetics of aurantiamide and aurantiamide acetate?
A11: A study in rats revealed that aurantiamide and aurantiamide acetate are rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.2 hours []. Both compounds undergo extensive metabolism, with concentrations decreasing by about 90% within 4 hours, indicating efficient elimination and minimal risk of tissue accumulation.
Q12: Have any biomarkers been identified for monitoring aurantiamide acetate's therapeutic effects?
A12: While specific biomarkers for aurantiamide acetate are yet to be established, research has highlighted potential targets. For instance, transcriptomic analysis of lung epithelial cells treated with aurantiamide acetate revealed significant changes in gene expression related to inflammation and adhesion, suggesting these pathways as potential areas for biomarker development [].
Q13: How is computational chemistry being utilized in aurantiamide research?
A13: Computational approaches such as molecular docking and molecular dynamics simulations are extensively used to study the interactions of aurantiamide and its derivatives with various target proteins. [, , , , , , ] These methods provide valuable insights into binding modes, affinities, and potential mechanisms of action.
Q14: Have any quantitative structure-activity relationship (QSAR) models been developed for aurantiamide derivatives?
A14: Yes, QSAR models have been developed to predict the biological activity of aurantiamide derivatives. [] These models correlate structural features of the molecules with their observed activity, aiding in the design of new and more potent analogs.
Q15: What is known about the toxicity and safety profile of aurantiamide acetate?
A15: While aurantiamide acetate has demonstrated promising biological activities, information regarding its toxicity and safety profile is limited. Further research, particularly in vivo studies, is crucial to assess potential adverse effects and determine safe and effective doses for therapeutic applications.
Q16: From which natural sources are aurantiamide and its acetate derivative obtained?
A16: Aurantiamide and aurantiamide acetate have been isolated from various plant sources, including:
- Clematis terniflora DC []
- Portulaca oleracea L. (purslane) []
- Hedyotis corymbosa Lamk. []
- Caloglossa leprieurii (red alga) []
- Dianthus superbus []
- Aspergillus penicilloides (fungus) []
- Gomphrena celosioides []
- Murraya exotica []
- Houttuynia cordata []
- Cichorium intybus L. []
- Cordyceps sinensis []
- Nerviliae fordii []
- Selaginella involven Spring []
- Ligularia narynensis []
- Arisaema erubescens []
- Sigmadocia cymiformis Esper (marine sponge) []
- Dregea volubilis []
- Areca catechu []
- Viola yedoensis [, ]
- Inula cappa []
- Vitex leptobotrys []
- Rhizoma Iridis Tectori []
- Angiopteris fokiensis []
- Artemisia lactiflora []
- Crateva adansonii DC []
- Gomphrena agrestis []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。